4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
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Overview
Description
4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions . The reaction is usually carried out at elevated temperatures, around 50°C, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused to a pyrazine ring and exhibit different biological activities compared to pyrrolopyridine derivatives.
Uniqueness
4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in synthetic chemistry and its potential as a bioactive molecule make it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H8N2O |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-6-7(5-12)4-11-9-8(6)2-3-10-9/h2-5H,1H3,(H,10,11) |
InChI Key |
XCGHHSWRQINOTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1C=O |
Origin of Product |
United States |
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